molecular formula C9H11NO3 B6154605 1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid CAS No. 1352524-78-7

1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B6154605
CAS No.: 1352524-78-7
M. Wt: 181.19 g/mol
InChI Key: OXEDFHDRVQJULK-UHFFFAOYSA-N
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Description

1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid is a chemical compound that features a cyclobutane ring attached to a carboxylic acid group and a 5-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclobutane carboxylic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by subsequent reactions to introduce the cyclobutane carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and cyclobutane carboxylic acids. Examples include:

  • 1-(3-methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid
  • 1-(5-ethyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid

Uniqueness

1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxazole ring and cyclobutane carboxylic acid moiety makes it a valuable compound for various research applications.

Properties

CAS No.

1352524-78-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-6-5-7(10-13-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12)

InChI Key

OXEDFHDRVQJULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2(CCC2)C(=O)O

Purity

95

Origin of Product

United States

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